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Compound of Interest

Compound Name: 2-(Oxan-2-yllmorpholine

Cat. No.: B15324385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-
(Oxan-2-yl)morpholine, a saturated heterocyclic compound of interest in medicinal chemistry
and drug development. The document outlines the predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for the molecule. Detailed
experimental protocols for acquiring these spectra are also provided, along with a workflow for
spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis
of 2-(Oxan-2-yl)morpholine. These predictions are based on the known spectral properties of
morpholine and 2-substituted tetrahydropyran rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.05 ddd 1H H-2'ax
~ 3.90 m 1H H-2
H-3eq, H-5e
~3.85 m 2H g ) a
(Morpholine)
H-3ax, H-5ax
~ 3.65 m 2H ]
(Morpholine)
~3.40 t 1H H-6'eq
H-2eq, H-6e
~2.90 m 2H a ) a
(Morpholine)
H-2ax, H-6ax
~2.70 m 2H )
(Morpholine)
~1.85 m 1H H-3'eq
~1.70 m 1H H-5'eq
H-3'ax, H-4'eq, H-4'ax,
~1.55 m 4H
H-5'ax
~1.50 s (broad) 1H N-H

Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~98.0 c-2
~68.0 C-6'
~67.5 C-3, C-5 (Morpholine)
~58.0 C-2
~46.0 C-2, C-6 (Morpholine)
~31.0 C-3
~ 26.0 C-5'
~23.0 c-4
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
) N-H Stretch (Secondary
3350 - 3250 Medium, Broad )
Amine)
2950 - 2850 Strong C-H Stretch (Aliphatic)
C-O-C Stretch (Asymmetric,
1120 - 1080 Strong )
Morpholine Ether)
C-O-C Stretch (Asymmetric,
1080 - 1040 Strong
Tetrahydropyran Ether)
1460 - 1440 Medium C-H Bend (Methylene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation
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miz Proposed Fragment

171 [M]*+ (Molecular lon)

142 [M - CH2NH]*

114 [M - CaHsO]*

86 [Morpholine]*

85 [Tetrahydropyran-2-yl]*+

57 [CaHg]*

43 [CsH7]*
Experimental Protocols

NMR Spectroscopy

Protocol for 1H and 3C NMR Spectroscopy:

e Sample Preparation:

Weigh approximately 5-10 mg of 2-(Oxan-2-yl)morpholine for *H NMR and 20-50 mg for
13C NMR.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

e Instrument Parameters (500 MHz Spectrometer):

o

IH NMR:

» Acquisition frequency: 500 MHz
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Spectral width: 16 ppm

Pulse width: 90°

Relaxation delay: 2.0 s

Number of scans: 16

o 13C NMR:

Acquisition frequency: 125 MHz

= Spectral width: 240 ppm

s Pulse width: 30°

» Relaxation delay: 2.0 s

= Number of scans: 1024 (or more, depending on sample concentration)

» Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

» Data Processing:

[e]

Apply a Fourier transform to the Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

o

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
e Background Collection:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth
dampened with isopropanol and allowing it to dry completely.
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o Record a background spectrum of the empty ATR accessory.

o Sample Analysis:

o Place a small amount of neat 2-(Oxan-2-yl)morpholine (a single drop is sufficient) directly
onto the center of the ATR crystal.

o Acquire the IR spectrum over a range of 4000-400 cm™1.
o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.

Mass Spectrometry (MS)

Protocol for Electron lonization (El) Mass Spectrometry:
e Sample Introduction:

o Dissolve a small amount of 2-(Oxan-2-yl)morpholine in a volatile solvent (e.g., methanol
or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

e |nstrument Parameters:

[¢]

lonization mode: Electron lonization (El)

o

Electron energy: 70 eV

[e]

lon source temperature: 200-250 °C

(¢]

Mass range: m/z 40-400
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» Data Acquisition and Analysis:
o Acquire the mass spectrum.
o Identify the molecular ion peak and major fragment ions.
o Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and data
interpretation of 2-(Oxan-2-yl)morpholine.
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Caption: Workflow for the spectroscopic analysis of 2-(Oxan-2-yl)morpholine.
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Caption: Logical relationships in the interpretation of spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15324385#spectroscopic-analysis-nmr-ir-ms-of-2-
oxan-2-yl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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